Parvispinoside B
Description
Parvispinoside B is a furostane-type steroidal saponin isolated from Tribulus terrestris L., a plant widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a furostanol backbone with multiple sugar moieties attached. The molecular formula of this compound is C₆₁H₁₀₀O₃₁, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS) . Key structural features include:
- A β-D-xylopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain .
- Diagnostic methyl signals (δ 0.76, 0.87) and an olefinic proton in its ¹H-NMR spectrum .
This compound has been identified as a critical chemotaxonomic marker for discriminating T. terrestris populations from different geographic locations in Mpumalanga, South Africa, using metabolomic-chemometric analysis . Its abundance varies significantly across habitats, influencing the plant's pharmacological profile .
Properties
Molecular Formula |
C56H94O28 |
|---|---|
Molecular Weight |
1215.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |
InChI Key |
FJLUJBDSFBGOPL-AEORFYTQSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-3beta,22alpha,26-triol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside) parvispinoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
F-Gitonin and Gitonin
Structural and Functional Similarities :
- F-Gitonin and Gitonin are furostane-type saponins co-occurring with Parvispinoside B in T. terrestris. All three compounds share a furostanol backbone but differ in sugar substituents.
- Metabolomic Discrimination: this compound, F-Gitonin, and Gitonin collectively account for the highest discriminatory power (OPLS-DA analysis) in distinguishing T. terrestris samples from three Mpumalanga locations. This compound exhibits the most pronounced variation (Figure 4, ).
Analytical Data :
Terrestrinin R (Spirostane-Type Saponin)
Structural Contrast :
- Terrestrinin R is a spirostane-type saponin, differing from this compound in its aglycone structure (spirostanol vs. furostanol).
- Mass Spectrometry: Terrestrinin R ([M-H]⁻ at m/z 1327.6170) fragments into m/z 1195.5740 (loss of Xyl) and 593.3729 (loss of 2Xyl-2Glc-Rha) . this compound lacks spirostanol-specific fragments, confirming structural divergence .
Uttroside B (Solanum nigrum Saponin)
Structural and Functional Comparison :
- Shared Features: Both this compound and Uttroside B are triterpenoid saponins with lycotetraosyl sugar chains.
- Critical Difference: Uttroside B lacks one xylose unit in its glycan chain compared to this compound .
Mechanistic Insight: The presence of an additional xylose in this compound may sterically hinder interactions with HepG2-specific targets, underscoring the role of sugar diversity in bioactivity .
Q & A
Q. What strategies optimize this compound’s stability in pharmacokinetic studies?
- Methodological Answer :
- Test formulation additives (e.g., cyclodextrins) and storage conditions (pH, temperature) using accelerated stability protocols (ICH Q1A guidelines). Monitor degradation via UPLC-PDA .
Key Considerations for Data Reporting
- Data Tables : Avoid duplicating figures; use tables for raw datasets (e.g., IC50 values across cell lines) and figures for trend visualizations (e.g., dose-response curves) .
- Literature Comparison : Discuss discrepancies with prior studies (e.g., "Smith et al. reported higher cytotoxicity in HepG2 cells, potentially due to differing serum concentrations") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
